molecular formula C9H13NO B13199875 2-Amino-2-cyclopropylhex-5-yn-3-one

2-Amino-2-cyclopropylhex-5-yn-3-one

Cat. No.: B13199875
M. Wt: 151.21 g/mol
InChI Key: MKKGRSQPHVNCIR-UHFFFAOYSA-N
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Description

2-Amino-2-cyclopropylhex-5-yn-3-one is an organic compound characterized by a cyclopropyl group attached to a hexynone backbone with an amino group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-cyclopropylhex-5-yn-3-one typically involves multi-step organic reactions. One common method includes the cyclopropanation of a suitable hexynone precursor followed by the introduction of the amino group. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize by-products. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound’s purity and consistency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-cyclopropylhex-5-yn-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted derivatives, oxo compounds, and reduced forms of the original compound.

Scientific Research Applications

2-Amino-2-cyclopropylhex-5-yn-3-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-cyclopropylhex-5-yn-3-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-cyclopropylhex-4-yn-3-one
  • 2-Amino-2-cyclopropylhex-6-yn-3-one
  • 2-Amino-2-cyclopropylhex-5-yn-2-one

Uniqueness

2-Amino-2-cyclopropylhex-5-yn-3-one is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

IUPAC Name

2-amino-2-cyclopropylhex-5-yn-3-one

InChI

InChI=1S/C9H13NO/c1-3-4-8(11)9(2,10)7-5-6-7/h1,7H,4-6,10H2,2H3

InChI Key

MKKGRSQPHVNCIR-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)(C(=O)CC#C)N

Origin of Product

United States

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